Physical Property Differentiation: Boiling Point and Density vs. Tris and Dimethyl Analogs
Silane, bis(2-chloroethoxy)methyl- possesses distinct physical properties compared to its closest structural analogs, enabling separation and purity verification during synthesis. The compound, CH₃SiH(OCH₂CH₂Cl)₂, exhibits a boiling point of 96 °C (at 758 mmHg) and a density of 1.135 g/cm³ [1]. In contrast, the tris-substituted analog tris(2-chloroethoxy)silane (HSi(OCH₂CH₂Cl)₃) has a reported boiling point of 153-154 °C (at a lower pressure of ~20 mmHg) and a density of 1.344 g/cm³ [1], while bis(2-chloroethoxy)dimethylsilane (CAS 18141-42-9) boils at 205.7 °C (at 760 mmHg) with a density of 1.092 g/cm³ [2]. The large boiling point gap (~50–110 °C difference at comparable pressures) and density variation (>0.2 g/cm³) between these structurally similar silanes allow straightforward fractional distillation and quality control in synthetic workflows.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | b.p. ~96 °C (758 mmHg); d = 1.135 g/cm³ |
| Comparator Or Baseline | Tris(2-chloroethoxy)silane: b.p. 153-154 °C (~20 mmHg), d = 1.344 g/cm³; Bis(2-chloroethoxy)dimethylsilane: b.p. 205.7 °C (760 mmHg), d = 1.092 g/cm³ |
| Quantified Difference | Δ b.p. ≥ 50 °C; Δ density ≥ 0.2 g/cm³ |
| Conditions | Distillation data from Sauer & Patnode (1945) and vendor specifications for bis(2-chloroethoxy)dimethylsilane. |
Why This Matters
These physical property differences enable unambiguous identification and purification of the target compound from reaction mixtures containing structurally similar silanes, reducing procurement risk and ensuring batch-to-batch consistency in synthetic applications.
- [1] Sauer, R. O., & Patnode, W. (1945). Derivatives of the Methylchlorosilanes. II. 2-Chloroethoxysilanes. Journal of the American Chemical Society, 67(9), 1548-1549. Table I data. View Source
- [2] PINPOOLS. Bis(2-chloroethoxy)dimethylsilane. CAS No. 18141-42-9. Available at: https://pinpools.com View Source
